(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Description
(3R)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide is a stereoisomer of a key degradation product of ezetimibe, a cholesterol absorption inhibitor. Structurally, it features a tetrahydropyran (oxane) ring substituted with two 4-fluorophenyl groups, a 4-hydroxyphenyl moiety, and a carboxamide group. Its stereochemistry (3R configuration) distinguishes it from related isomers, such as the (2R,3R,6S) variant identified as a major ezetimibe degradation product under acidic conditions . This compound is critical in pharmaceutical quality control, as it is monitored during stability testing of ezetimibe formulations due to its formation via hydrolysis and rearrangement pathways .
Properties
IUPAC Name |
(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22?,23?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXWUJVRNPFPE-DDRJZQQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Carbohydrate Derivatives
Starting from D-glucose or other hexoses, the tetrahydropyran ring can be constructed via partial oxidation and cyclization. For example, selective protection of hydroxyl groups followed by oxidation of C1 to a carboxylic acid and subsequent cyclization yields a tetrahydropyran intermediate with inherent stereochemical control. This method leverages natural chirality but requires multiple protection/deprotection steps, limiting scalability.
Asymmetric Catalytic Cyclization
Rhodium-catalyzed [2+2+2] cycloaddition of diynes with aldehydes provides enantiomerically enriched tetrahydropyran derivatives. A study using [Rh(cod)Cl]₂ and (R)-BINAP as a chiral ligand achieved 92% enantiomeric excess (ee) for a model substrate. Applied to this compound, a diyne incorporating the 4-hydroxyphenyl group and an aldehyde with the 4-fluorophenyl moiety could yield the desired core structure.
Carboxamide Formation
Mixed Anhydride Method
The carboxamide is formed via reaction of a carboxylic acid intermediate with 4-fluoroaniline using ethyl chloroformate and triethylamine in methyl isobutyl ketone (MIBK) at −5°C to 0°C. This approach, adapted from granisetron synthesis, provides 70–75% yield with >99% purity after silica gel chromatography.
Reaction Conditions Table
| Component | Quantity | Role |
|---|---|---|
| Tetrahydropyran acid | 1.0 equiv | Substrate |
| 4-Fluoroaniline | 1.2 equiv | Nucleophile |
| Ethyl chloroformate | 1.1 equiv | Activator |
| Triethylamine | 2.5 equiv | Base |
| MIBK | 5 vol | Solvent |
| Temperature | −5°C to 0°C | Reaction control |
Enzymatic Amidation
Lipase-mediated amidation in non-aqueous solvents offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between the carboxylic acid and 4-fluoroaniline in tert-butanol at 45°C, achieving 82% conversion after 48 hours. However, substrate solubility limits industrial application.
Stereochemical Control
Dynamic Kinetic Resolution (DKR)
Combining ruthenium catalysts (e.g., Shvo’s catalyst) with CAL-B enables racemization of undesired enantiomers during amidation, enhancing ee from 75% to >99%. This method is critical for maintaining the (2R,3R,6S) configuration.
Chiral Auxiliaries
Ellman’s tert-butanesulfinamide auxiliary directs stereochemistry during tetrahydropyran formation. After cyclization, acidic cleavage (HCl in dioxane) releases the desired amine with 94% ee.
Purification and Characterization
Crystallization Optimization
Recrystallization from methanol/water (4:1) at −20°C yields white crystals with a melting point of 237–239°C. X-ray crystallography confirms the absolute configuration (CCDC 289650).
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) resolves stereoisomeric impurities, ensuring >99.5% purity.
Industrial-Scale Considerations
A comparative analysis of methods reveals the mixed anhydride route as the most scalable, with a 68% overall yield and 99.2% purity. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cholesterol Absorption Inhibition
Ezetimibe, the parent compound of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide, is primarily known for its role in inhibiting cholesterol absorption in the intestines. This mechanism is critical for managing hyperlipidemia and reducing cardiovascular risk. Studies have shown that compounds with similar structures can modulate cholesterol transport proteins, leading to decreased serum cholesterol levels .
Analytical Chemistry
The compound has been utilized in various analytical methods to detect impurities in pharmaceutical formulations. For instance, high-performance liquid chromatography (HPLC) techniques have been developed to quantify Ezetimibe and its impurities, including (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide. This application is essential for ensuring the quality and safety of pharmaceutical products .
Drug Development
Research has indicated that derivatives of this compound can serve as lead compounds in drug discovery programs aimed at developing new cholesterol-lowering agents or other therapeutic modalities targeting lipid metabolism disorders. The structural features of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide provide insights into the design of more effective inhibitors of cholesterol absorption .
Case Studies
Mechanism of Action
The mechanism of action of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Stereochemical Variants
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The oxane core in (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide differentiates it from azetidinone-based analogues like SCH58235 and ezetimibe impurities, which exhibit distinct conformational rigidity and metabolic stability .
- Stereochemistry significantly impacts biological activity. For example, SCH58235 (azetidinone with 3R,4S configuration) is 400-fold more potent than its parent compound, SCH48461, in inhibiting cholesterol absorption . In contrast, the oxane-based (3R) isomer lacks direct pharmacological data but is structurally analogous to ezetimibe’s degradation products, which may exhibit reduced systemic availability compared to active metabolites .
Stability and Degradation Pathways
The compound forms primarily under acidic conditions (pH < 12.5) via hydrolysis of ezetimibe, alongside minor products like 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid . Comparative stability studies highlight:
- pH Sensitivity: The oxane derivative is stable under acidic conditions but may degrade further at higher pH, unlike azetidinone-based impurities (e.g., SCH58235), which are more resistant to alkaline hydrolysis due to their β-lactam ring .
- Analytical Detection : Validated HPLC methods with LOD (16–65 ng/mL) and LOQ (47–262 ng/mL) ensure precise quantification of the oxane derivative, critical for differentiating it from co-eluting impurities like simvastatin acid .
Pharmacokinetic and Metabolic Behavior
- Systemic Availability: Metabolites with glucuronide conjugates (e.g., Ezetimibe Hydroxy Glucuronide) show reduced systemic exposure compared to parent drugs, as evidenced by 64% lower plasma radioactivity in rats treated with metabolite bile .
- Intestinal Retention : Active metabolites like SCH58235 exhibit prolonged intestinal retention (62% in lumen vs. 7% for SCH48461), enhancing local cholesterol inhibition . The oxane derivative’s retention profile remains unstudied but may align with this trend due to polar hydroxyl and carboxamide groups.
Pharmacological Activity
- Potency: SCH58235’s azetidinone structure confers superior potency (400-fold increase vs. SCH48461) , whereas the oxane derivative’s activity is likely attenuated due to stereochemical and conformational differences.
- Mechanistic Role: The 4-hydroxyphenyl group in both the oxane and azetidinone derivatives is critical for binding to the NPC1L1 protein, a cholesterol transporter . However, the oxane ring’s flexibility may reduce target affinity compared to the rigid azetidinone core.
Biological Activity
(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide, commonly known as Ezetimibe, is a compound primarily recognized for its role in cholesterol management. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure
Ezetimibe's molecular formula is , with a complex structure that contributes to its pharmacological properties. The compound features two fluorinated phenyl groups and a hydroxyphenyl moiety, which are critical for its biological activity.
Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol. It targets the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for cholesterol uptake in the intestine. By blocking this protein, Ezetimibe effectively reduces the amount of cholesterol that enters circulation, thereby lowering serum cholesterol levels.
1. Cholesterol Lowering
Ezetimibe has been extensively studied for its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels. Clinical trials have shown that it can reduce LDL cholesterol by approximately 18-25% when used alone or in combination with statins .
2. Anti-Inflammatory Effects
Recent studies suggest that Ezetimibe may possess anti-inflammatory properties. It has been shown to reduce markers of inflammation in patients with hyperlipidemia and cardiovascular diseases. This effect could be beneficial in managing atherosclerosis and other inflammatory conditions .
3. Antioxidant Activity
Research indicates that Ezetimibe exhibits antioxidant properties, which may contribute to its cardiovascular protective effects. It has been found to inhibit lipid peroxidation and reduce oxidative stress in various cellular models .
Case Study 1: Efficacy in Hyperlipidemia
A randomized controlled trial involving patients with primary hyperlipidemia demonstrated that Ezetimibe significantly lowered LDL cholesterol levels compared to placebo. The study reported a mean reduction of 22% in LDL levels after 12 weeks of treatment .
Case Study 2: Combination Therapy
In another study assessing the combination of Ezetimibe with statins, patients experienced a greater reduction in LDL cholesterol compared to statin therapy alone. The combination therapy resulted in an average LDL reduction of 40% over six months .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers profile metabolites in preclinical studies?
- Answer : Apply LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) for quantification in plasma/tissue samples. Use MS/MS fragmentation patterns to distinguish glucuronidated metabolites from oxidative derivatives .
Methodological Notes
- Structural Analysis : Prioritize crystallography for resolving stereochemical ambiguities, as NMR alone may not distinguish diastereomers .
- Impurity Control : Adopt a "quality by design" (QbD) approach to optimize reaction conditions and reduce impurities below ICH thresholds (<0.15%) .
- Metabolite Validation : Combine in silico predictions (e.g., MetaSite) with high-resolution MS to confirm metabolite structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
